molecular formula C18H11NO3 B076046 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)- CAS No. 12223-85-7

1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)-

Cat. No.: B076046
CAS No.: 12223-85-7
M. Wt: 289.3 g/mol
InChI Key: FDTLQXNAPKJJAM-UHFFFAOYSA-N
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Description

1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)- is an organic compound that combines the structural features of indene and quinoline

Preparation Methods

The synthesis of 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Indene-1,3-dione: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Quinoline Derivative Synthesis: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent.

    Coupling Reaction: The final step involves coupling the indene-1,3-dione with the quinoline derivative, often using a catalyst such as palladium on carbon under hydrogenation conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of hydroquinone derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, with reagents such as halogens or nitro groups, leading to halogenated or nitrated products.

Common reagents and conditions used in these reactions include acidic or basic environments, high temperatures, and the presence of catalysts. Major products formed from these reactions include various substituted quinoline and indene derivatives.

Scientific Research Applications

1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)- exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through interactions with specific signaling pathways.

Comparison with Similar Compounds

1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)- can be compared with other similar compounds such as:

    1H-Indene-1,3(2H)-dione: Lacks the quinoline moiety and has different chemical properties and applications.

    2-Hydroxyquinoline: Contains the quinoline structure but lacks the indene-dione moiety, leading to different reactivity and uses.

    Quinoline-2,3-dione: Another quinoline derivative with distinct chemical behavior and applications.

Properties

IUPAC Name

2-(3-hydroxyquinolin-2-yl)indene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO3/c20-14-9-10-5-1-4-8-13(10)19-16(14)15-17(21)11-6-2-3-7-12(11)18(15)22/h1-9,15,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTLQXNAPKJJAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C3C(=O)C4=CC=CC=C4C3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044729
Record name C.I. Solvent Yellow 114
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Molecular Weight

289.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

NKRA
Record name 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)-
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CAS No.

7576-65-0, 12223-85-7, 75216-45-4
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Record name 2-(3-hydroxy-2-quinolyl)-1H-indene-1,3(2H)-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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